molecular formula C20H19ClN2O3S B2742013 1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-00-5

1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2742013
CAS No.: 899739-00-5
M. Wt: 402.89
InChI Key: PUUAKFCPDLARSH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chemical compound featuring a sulfonylated tetrahydropyrrolo[1,2-a]pyrazine core, a structure of significant interest in medicinal chemistry research . The molecule incorporates a 4-chlorophenyl group at the 1-position and a 4-methoxyphenylsulfonyl moiety at the 2-position. This structure belongs to a class of fused heterocycles where a pyrazine ring is fused with a pyrrole ring, a structural motif identified in bioactive molecules . Specifically, sulfonylated tetrahydroazolopyrazines have been investigated for their potential as medicinal products, indicating the research value of this chemical class . The presence of the sulfonyl group is a key functional feature, often contributing to a compound's ability to interact with biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-26-17-8-10-18(11-9-17)27(24,25)23-14-13-22-12-2-3-19(22)20(23)15-4-6-16(21)7-5-15/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUAKFCPDLARSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H13ClO4S
  • Molar Mass : 324.78 g/mol
  • Density : 1.336 g/cm³
  • Melting Point : 169 °C
  • Boiling Point : 544.2 °C

The compound exhibits various biological activities primarily through its interaction with specific biological targets. Key mechanisms include:

  • Enzyme Inhibition : The sulfonyl group in the compound is known to interact with enzymes such as acetylcholinesterase (AChE) and urease, leading to inhibition and potential therapeutic effects against diseases like Alzheimer's and infections caused by urease-producing bacteria .
  • Antiviral Activity : Recent studies suggest that derivatives of tetrahydropyrrolo[1,2-a]pyrazine can act as allosteric modulators of the Hepatitis B virus (HBV) core protein, inhibiting viral replication in resistant strains .

Biological Activity Overview

Activity TypeEffectReference
Antibacterial Inhibits growth of various bacterial strains; IC50 values reported as low as 2.14 µM compared to standard drugs .
Antiviral Modulates HBV core protein; reduces viral load in animal models .
Enzyme Inhibition Effective against AChE and urease; significant implications for treating neurodegenerative diseases and infections .
Pharmacological Effects Potential for anti-cancer properties; further research needed to confirm efficacy in clinical settings.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of compounds similar to this compound against various pathogenic bacteria. Results indicated significant inhibition with IC50 values ranging from 1.13 µM to 6.28 µM compared to chloramphenicol (IC50 = 21.25 µM), demonstrating superior potency .
  • Hepatitis B Virus Modulation : In a preclinical study involving HBV AAV mouse models, a derivative of this compound was shown to effectively reduce HBV DNA levels after oral administration, highlighting its potential as an antiviral agent in resistant strains .
  • Enzyme Interaction Studies : Docking studies revealed that the sulfonamide moiety interacts favorably with active sites of AChE and urease, suggesting a mechanism for its inhibitory effects which could be leveraged for therapeutic applications in neurodegenerative diseases and urinary tract infections .

Scientific Research Applications

The biological activity of this compound has been studied extensively, revealing its potential as an anti-tubercular agent and as a modulator of N-methyl-D-aspartate receptors (NMDARs), which are crucial in neurological functions.

Anti-Tubercular Activity

Recent studies have demonstrated that derivatives of tetrahydropyrrolo[1,2-a]pyrazines exhibit significant anti-tubercular activity against Mycobacterium tuberculosis.

  • Study Findings:
    • Compounds displayed IC50 values ranging from 1.35 to 2.18 μM .
    • The most effective derivatives showed IC90 values between 3.73 and 4.00 μM , indicating strong potential for development as therapeutic agents against tuberculosis.

Interaction with NMDARs

The compound has also been evaluated for its effects on NMDARs, which play a pivotal role in synaptic transmission and are implicated in conditions such as Alzheimer's disease and schizophrenia.

  • Mechanism of Action:
    • The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core has been identified as a selective positive allosteric modulator (PAM) for NMDAR subtypes GluN2C/D.
    • These PAMs enhance receptor response without directly activating the receptor, presenting a novel approach to therapeutic modulation.

Study 1: Synthesis and Evaluation of Anti-Tubercular Activity

A recent investigation focused on synthesizing various derivatives based on the dihydropyrrolo[1,2-a]pyrazine scaffold. The study employed both in vitro assays and molecular docking studies to elucidate the interactions contributing to their efficacy against Mycobacterium tuberculosis.

Study 2: NMDAR Modulation

Another study examined the ability of similar derivatives to potentiate NMDAR activity. Results indicated that modifications to the core structure significantly improved lipophilicity and solubility while maintaining or enhancing potency.

Summary of Biological Activities

Compound NameIC50 (μM)IC90 (μM)Target
Compound A1.353.73Mycobacterium tuberculosis
Compound B2.184.00Mycobacterium tuberculosis
Compound C--NMDAR (GluN2C/D)

Structural Modifications and Their Effects

The following table summarizes how structural modifications affect biological activity:

Modification TypeEffect on Activity
Substitution at phenyl moietiesEnhanced anti-tubercular activity
Core structure alterationsImproved lipophilicity and solubility

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents Key Features Bioactivity/Application Reference
Target Compound 1-(4-ClPh), 2-(4-MeOPhSO₂) Sulfonyl group enhances stability; 4-ClPh improves lipophilicity Potential HDAC inhibition, aldose reductase inhibition (inference from class)
AS-3201 2-(4-Br-2-FBenzyl), 4-spiro-pyrrolidine-1,2',3,5'-tetrone Bulky spirocyclic moiety; bromo/fluoro substituents Potent aldose reductase inhibitor (IC₅₀ = 33 nM)
1-(4-Chlorophenyl)-6-methyl-tetrahydropyrrolo[1,2-a]pyrazine 1-(4-ClPh), 6-Me Methyl group at position 6; simpler substituents Building block for further derivatization
1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 1-(2-FPh) Fluorine at ortho position; smaller halogen Unspecified bioactivity (structural analogue)
Compound 4j (from ) 1-(4-ClPh), 3-((4-MeOPh)SO₂), 5-MeO, 4-diazenyl Multiple substituents (sulfonyl, diazenyl, methoxy) Tested for protective effects against acute lung injury in sepsis models

Key Observations:

  • Sulfonyl Groups : The sulfonyl moiety in the target compound and Compound 4j enhances metabolic stability and may facilitate hydrogen bonding with target enzymes, such as HDAC6 or aldose reductase .
  • Spirocyclic vs. Linear Substituents : AS-3201’s spiro-pyrrolidine-tetrone group contributes to its high potency as an aldose reductase inhibitor, whereas the target compound’s linear sulfonyl group may favor different binding modes .

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